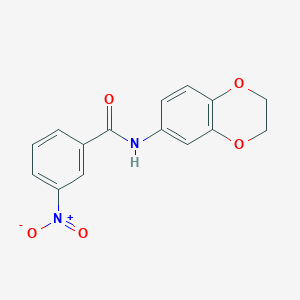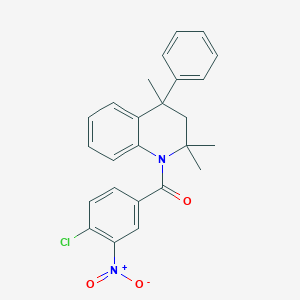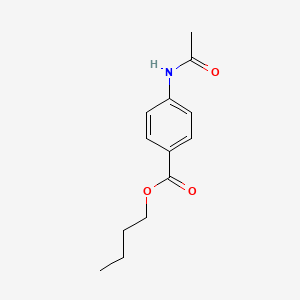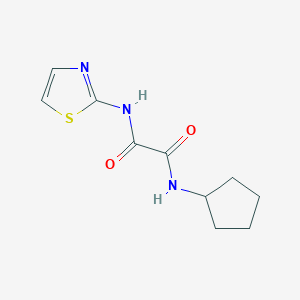![molecular formula C26H30BrNO3 B5107421 N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B5107421.png)
N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide, also known as BML-210, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a selective antagonist of the cannabinoid CB2 receptor, which has been implicated in a range of physiological and pathological processes.
Mécanisme D'action
N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide acts as a selective antagonist of the cannabinoid CB2 receptor, which is primarily expressed on immune cells and has been implicated in a range of physiological and pathological processes. By blocking the activation of this receptor, N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide can modulate the immune response and reduce inflammation. In addition, the cannabinoid CB2 receptor has been shown to play a role in the regulation of cell proliferation and survival, and selective antagonism with N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide may have anti-cancer effects.
Biochemical and Physiological Effects:
N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer cells, N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide can inhibit cell growth and induce apoptosis, while in inflammation models, it can reduce the production of pro-inflammatory cytokines. In animal models of neurodegenerative disorders, N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide has been shown to reduce oxidative stress and inflammation, and improve motor function and cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide is its selectivity for the cannabinoid CB2 receptor, which allows for more precise targeting of this pathway. In addition, N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide has been shown to have low toxicity in animal studies, which is important for the development of potential therapeutics. However, the low yield of the synthesis method and the limited availability of N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide may pose challenges for larger-scale studies.
Orientations Futures
There are several potential future directions for research on N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield and availability of this compound. In addition, further studies are needed to investigate the potential therapeutic applications of N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, the development of more selective and potent CB2 receptor antagonists may provide new opportunities for the treatment of these conditions.
Méthodes De Synthèse
The synthesis of N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide involves several steps, starting with the reaction of 3-bromo-1-adamantylamine with 2-methyl-5-nitrophenyl isocyanate to form the corresponding urea derivative. This intermediate is then reduced to the corresponding amine, which is coupled with 3,5-dimethoxybenzoyl chloride to give the final product. The overall yield of this synthesis is relatively low, at around 10%, but modifications to the reaction conditions have been reported to improve the yield.
Applications De Recherche Scientifique
N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide has been investigated for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. The cannabinoid CB2 receptor has been shown to play a role in these processes, and selective antagonism of this receptor with N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide may have beneficial effects. In vitro studies have demonstrated that N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide can inhibit the growth of cancer cells and reduce inflammation, while in vivo studies have shown neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Propriétés
IUPAC Name |
N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30BrNO3/c1-16-4-5-20(25-11-17-6-18(12-25)14-26(27,13-17)15-25)9-23(16)28-24(29)19-7-21(30-2)10-22(8-19)31-3/h4-5,7-10,17-18H,6,11-15H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFUPUONGXHCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)Br)NC(=O)C5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5107338.png)

![2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5107365.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-bromobenzamide](/img/structure/B5107374.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107382.png)

![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B5107388.png)
![1-cyclohexyl-2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5107389.png)



![N-(1-{1-[4-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5107409.png)
![1-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5107428.png)
